6-Carboxyfluorescein dipivalate

Descripción general

Descripción

6-Carboxyfluorescein dipivalate is a fluorescent dye widely used in various scientific applications. It is a derivative of 6-carboxyfluorescein, where the carboxyl group is esterified with pivalic acid. This modification enhances the compound’s stability and membrane permeability, making it a valuable tool in biological and chemical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-carboxyfluorescein dipivalate typically involves the esterification of 6-carboxyfluorescein with pivalic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 6-Carboxyfluorescein dipivalate undergoes hydrolysis to release 6-carboxyfluorescein and pivalic acid. This reaction is typically catalyzed by esterases or can occur under acidic or basic conditions.

Common Reagents and Conditions:

Hydrolysis: Esterases, acidic or basic conditions.

Esterification: Pivalic anhydride, pyridine, anhydrous conditions.

Major Products:

Hydrolysis: 6-Carboxyfluorescein, Pivalic acid.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

6-Carboxyfluorescein dipivalate is a derivative of fluorescein that exhibits enhanced stability and membrane permeability due to its esterification with pivalic acid. This modification allows for efficient labeling of nucleic acids and proteins, making it a valuable tool in fluorescence microscopy and other imaging techniques.

- Target of Action : The compound primarily targets specific nucleic acid sequences and proteins, facilitating their detection through fluorescence.

- Mode of Action : It binds to complementary nucleic acid sequences or primary amines in proteins, resulting in fluorescent labeling that can be visualized under appropriate conditions.

Scientific Research Applications

The following sections detail the applications of this compound across different scientific disciplines.

Chemistry

- Fluorescent Probes : It serves as a precursor in synthesizing various fluorescent probes used to study molecular interactions and reaction mechanisms.

- Synthesis of Oligonucleotides : The compound is utilized to label oligonucleotides, enhancing their detection during hybridization assays.

Biology

- Cell Labeling and Tracking : Due to its membrane permeability, it is extensively used in cell labeling studies. For example, it has been applied to track the proliferation and migration of cells in various biological contexts.

- Immunological Studies : It plays a crucial role in tracing immune cell populations during immune responses, facilitating research on T-cell activation and differentiation.

Medicine

- Diagnostic Assays : The compound is employed in immunofluorescence techniques such as Western blotting and ELISA, where it aids in the detection of specific proteins.

- In Vivo Imaging : Its fluorescent properties allow for the monitoring of biological processes in live organisms, contributing to advancements in diagnostic imaging.

Industry

- Development of Fluorescent Sensors : this compound is used in creating sensors for detecting environmental pollutants and other substances.

- Fluorescent Materials : It contributes to the production of fluorescent materials used in various applications, including textiles and coatings.

Data Table: Comparison with Similar Compounds

| Compound | Unique Features | Applications |

|---|---|---|

| This compound | High stability and membrane permeability | Cell tracking, oligonucleotide labeling |

| 5-Carboxyfluorescein Dipivalate | Similar structure but different carboxyl positioning | Fluorescent probes |

| Fluorescein Diacetate | Esterified fluorescein derivative | Cell viability assays |

Case Studies

-

Tracking T-Cell Proliferation

- A study published in the Journal of Immunology utilized this compound to label CD4+ T-cells. The results demonstrated effective tracking of T-cell division over several days, providing insights into immune dynamics.

-

Stem Cell Migration

- Research featured in Stem Cells explored the use of this compound for tracking mesenchymal stem cells (MSCs) in a mouse model. The labeled MSCs were observed migrating towards injury sites, highlighting potential applications in regenerative medicine.

-

Fluorescence-Guided Surgery

- In a recent thesis from King’s College London, researchers developed dual PET and fluorescent bioconjugation reagents incorporating this compound for cancer imaging. This approach allowed for real-time tracking of labeled cells during surgical procedures.

Mecanismo De Acción

The mechanism of action of 6-carboxyfluorescein dipivalate involves its hydrolysis to release 6-carboxyfluorescein, which exhibits fluorescence. The dipivalate groups enhance the compound’s membrane permeability, allowing it to enter cells where it is hydrolyzed by esterases. The released 6-carboxyfluorescein can then be detected using fluorescence-based techniques.

Comparación Con Compuestos Similares

5-Carboxyfluorescein Dipivalate: Similar in structure but differs in the position of the carboxyl group.

Fluorescein Diacetate: Another esterified fluorescein derivative used for similar applications.

Uniqueness: 6-Carboxyfluorescein dipivalate is unique due to its specific esterification with pivalic acid, which enhances its stability and membrane permeability compared to other fluorescein derivatives. This makes it particularly useful in applications requiring efficient cell labeling and tracking .

Actividad Biológica

6-Carboxyfluorescein dipivalate (6-CF dipivalate) is a derivative of 6-carboxyfluorescein, modified to enhance its stability and membrane permeability. This compound is widely utilized in biological research due to its fluorescent properties, making it a valuable tool for various applications, including cell labeling, tracking, and imaging.

6-CF dipivalate is synthesized through the esterification of 6-carboxyfluorescein with pivalic anhydride, which protects the carboxyl group and enhances the compound's lipophilicity. This modification allows for efficient cellular uptake, enabling the compound to label specific nucleic acid sequences within cells.

- Target Interaction : The primary target of 6-CF dipivalate are nucleic acids within chromosomes and cellular compartments. It binds to complementary sequences, facilitating detection via fluorescence microscopy.

- Biochemical Pathways : The compound plays a crucial role in techniques like fluorescence in situ hybridization (FISH), where it helps localize specific DNA sequences on chromosomes .

Biological Applications

6-CF dipivalate has diverse applications across several fields:

- Cell Biology : Employed for labeling and tracking cells in culture and in vivo studies due to its ability to permeate cell membranes.

- Genetics : Utilized in FISH assays for detecting chromosomal abnormalities and gene expression analysis.

- Pharmacology : Investigated as a potential chemotherapeutic enhancer by inhibiting DNA repair mechanisms in cancer cells .

Case Studies

Several studies highlight the biological activity of 6-CF dipivalate:

- Inhibition of DNA Repair : Research demonstrated that 6-CF dipivalate can inhibit the activity of alkylguanine-DNA alkyltransferase (AGT), an enzyme involved in DNA repair. This inhibition was shown to enhance the sensitivity of tumor cells to alkylating agents, suggesting its potential as a chemotherapeutic adjunct .

- Fluorescence Anisotropy Assays : These assays revealed that binding of AGT to DNA labeled with 6-CF dipivalate alters the rotational dynamics of the DNA-fluorophore complex, providing insights into protein-DNA interactions .

Research Findings

Recent findings underscore the importance of 6-CF dipivalate in biological research:

- A study indicated that the fluorescence intensity of AGT-bound DNA decreased significantly when labeled with 6-CF dipivalate, suggesting that this compound can serve as a useful probe for studying protein interactions with nucleic acids .

- Another investigation focused on optimizing the synthesis of oligonucleotides conjugated with 6-CF dipivalate for improved specificity and brightness in FISH applications, demonstrating its utility in cytogenetics .

Comparative Analysis

To illustrate the unique properties of 6-CF dipivalate compared to similar compounds, a comparison table is provided below:

| Compound | Stability | Membrane Permeability | Primary Use |

|---|---|---|---|

| This compound | High | Excellent | Cell labeling, FISH |

| 5-Carboxyfluorescein Dipivalate | Moderate | Good | Cell tracking |

| Fluorescein Diacetate | Low | Moderate | General fluorescence assays |

Propiedades

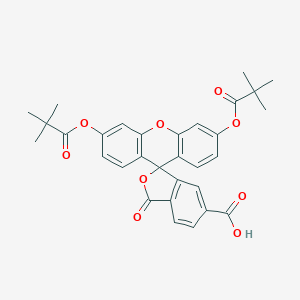

IUPAC Name |

3',6'-bis(2,2-dimethylpropanoyloxy)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28O9/c1-29(2,3)27(35)37-17-8-11-20-23(14-17)39-24-15-18(38-28(36)30(4,5)6)9-12-21(24)31(20)22-13-16(25(32)33)7-10-19(22)26(34)40-31/h7-15H,1-6H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFJSCBMDRTLHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C(C)(C)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901112681 | |

| Record name | 3′,6′-Bis(2,2-dimethyl-1-oxopropoxy)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901112681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192374-17-7 | |

| Record name | 3′,6′-Bis(2,2-dimethyl-1-oxopropoxy)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192374-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3′,6′-Bis(2,2-dimethyl-1-oxopropoxy)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901112681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main advantage of using 6-carboxyfluorescein dipivalate as a starting material?

A1: this compound is a valuable intermediate in the synthesis of isomerically pure 6-carboxyfluorescein [, ]. This is significant because separating the 5- and 6- isomers of carboxyfluorescein using traditional methods is challenging. Using this compound allows for the isolation of the desired 6-isomer in a multigram scale with high purity. This is particularly important for applications that require specific isomeric purity, such as fluorescent labeling and imaging.

Q2: How is this compound typically utilized in synthesis?

A2: this compound itself is not the final product. It serves as a protected form of 6-carboxyfluorescein. The dipivalate groups protect the carboxyl group during synthesis and can be easily removed by hydrolysis when necessary []. This allows for further modifications and coupling reactions to occur specifically at the desired carboxyl group of 6-carboxyfluorescein, enabling the creation of various derivatives with specific applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.